6-Bromo-2-isopropylaminopyridine
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Overview
Description
Synthesis Analysis
The synthesis of 6-Br-IPA involves the reaction of 6-bromopyridine and isopropylamine in the presence of a suitable solvent and catalyst. The reaction is typically carried out under reflux conditions for a few hours to yield 6-Br-IPA as a white solid.Molecular Structure Analysis
6-Br-IPA can be analyzed using a variety of techniques, including NMR spectroscopy, mass spectrometry, and infrared spectroscopy. These techniques allow the identification and quantification of the compound in a sample.Chemical Reactions Analysis
6-Br-IPA is stable under normal conditions and is not significantly reactive with most functional groups.Physical And Chemical Properties Analysis
6-Br-IPA is a crystalline solid that has a molecular weight of 202.1 grams per mole. It has a melting point of 139-143°C and a boiling point of 329-330°C. The compound is stable under normal conditions and is not significantly reactive with most functional groups.Scientific Research Applications
Analytical Chemistry
6-Bromo-2-isopropylaminopyridine: can be used as a reagent or a standard in analytical chemistry for the quantification and identification of substances within a sample through techniques like chromatography.
Each of these applications leverages the unique chemical structure of 6-Bromo-2-isopropylaminopyridine , which includes a pyridine ring—a nitrogen-containing heterocycle that is a key component in many drugs and agrochemicals . The bromine atom adds to the molecule’s reactivity, making it a versatile player in various chemical reactions. The isopropylamine group introduces basicity and nucleophilicity, broadening the scope of its use in synthetic chemistry.
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity . It can cause skin corrosion/irritation and serious eye damage/eye irritation . It also has specific target organ toxicity (single exposure) with the target organs being the respiratory system .
Mechanism of Action
Target of Action
Mode of Action
The specific mode of action of 6-Bromo-2-isopropylaminopyridine is currently unknown. The presence of the electronegative bromine atom can create a slight positive charge on the neighboring carbon atom in the ring, affecting the electronic properties of the molecule. The isopropylamine group introduces a basic amine functionality, potentially allowing the molecule to participate in hydrogen bonding and act as a nucleophile in reactions.
Result of Action
properties
IUPAC Name |
6-bromo-N-propan-2-ylpyridin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2/c1-6(2)10-8-5-3-4-7(9)11-8/h3-6H,1-2H3,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZACLMVHJVRFML-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=NC(=CC=C1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40603913 |
Source
|
Record name | 6-Bromo-N-(propan-2-yl)pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40603913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
89026-81-3 |
Source
|
Record name | 6-Bromo-N-(1-methylethyl)-2-pyridinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=89026-81-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo-N-(propan-2-yl)pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40603913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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